2,5-Dimethyl-3-pentylpyrazine
Description
Structure
2D Structure
Properties
CAS No. |
56617-69-7 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,5-dimethyl-3-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h8H,4-7H2,1-3H3 |
InChI Key |
VJNUCPVMBFFSSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=CN=C1C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethyl 3 Pentylpyrazine and Its Structural Analogues
Classical Chemical Synthesis Routes to 2,5-Dimethyl-3-pentylpyrazine
Traditional synthetic routes to the pyrazine (B50134) core are well-established, typically involving the formation of an α-aminoketone intermediate, which then undergoes dimerization and oxidation to yield the aromatic pyrazine ring.
Condensation reactions are fundamental to the formation of the pyrazine ring. For symmetrical pyrazines like 2,5-dimethylpyrazine (B89654), this often involves the self-condensation of an α-aminoketone. A primary example is the dimerization of aminoacetone, which proceeds through a 3,6-dihydro-2,5-dimethylpyrazine intermediate that subsequently oxidizes to 2,5-dimethylpyrazine. asm.orgd-nb.info This reaction is a nonenzymatic, pH-dependent process. asm.org
For unsymmetrical pyrazines such as this compound, the synthesis would require the condensation of two different α-aminoketones. A plausible pathway involves the reaction between aminoacetone (which provides the two methyl groups at positions 2 and 5 after dimerization and rearrangement) and an α-amino ketone containing a pentyl group, such as 1-amino-2-heptanone. The cross-condensation of these two precursors would lead to the desired trisubstituted pyrazine. The challenge in such cross-condensation reactions is controlling the selectivity to minimize the formation of symmetrical byproducts (e.g., 2,5-dimethylpyrazine and 2,5-dipentylpyrazine).
Classical methods often achieve this condensation by heating α-halogenated ketones with ammonia (B1221849) under high temperature and pressure in an autoclave. google.com This process first generates the α-aminoketone, which then condenses to form the dihydropyrazine (B8608421). google.com
The critical step in forming the stable aromatic pyrazine ring is the ring closure, or cyclization, of precursors. The Paal-Knorr synthesis, a classical method for preparing five- and six-membered heterocycles, provides a foundational strategy. researchgate.net In the context of pyrazines, this involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine.
However, the more common route for alkylpyrazines involves the cyclodehydration of α-aminoketones. google.com Two molecules of the aminoketone condense to form a dihydropyrazine intermediate. This intermediate is not stable and is readily oxidized to the corresponding aromatic pyrazine. google.comasm.org Oxidizing agents such as mercury chloride have been used historically for this final dehydrogenation step. chemicalbook.com The synthesis of 2-ethenyl-3,5-dimethylpyrazine, a structural analogue, utilizes a key cyclocondensation step between 1,2-propanediamine and a diketone precursor, followed by aromatization, showcasing a variation of this ring-closure strategy. researchgate.net
Synthesizing a complex pyrazine like this compound can also be approached by modifying precursors that already contain some of the required structural elements. Instead of building the side chains onto a pre-formed pyrazine ring, classical synthesis often involves constructing the ring from precursors that already bear the necessary alkyl groups.
For instance, the Hantzsch synthesis, though primarily known for pyridines, involves the condensation of a β-ketoester, an aldehyde, and ammonia. nih.gov Variants of this condensation principle can be applied to pyrazine synthesis by selecting appropriate starting materials. The synthesis of 2,5-dimethylpyrazine can start from isopropanolamine, which contains the carbon backbone that will form one side of the pyrazine ring. google.com To synthesize this compound, a strategy could involve reacting precursors like 1,2-propanediamine with a diketone that contains a pentyl group, such as heptane-2,3-dione. This places the pentyl group on the pyrazine core during the ring-formation step itself.
Another approach involves the reaction of an aldehyde with propargylamine (B41283) in the presence of a catalyst. A patented method describes the reaction of various aldehydes (including those with long alkyl chains like octanal) with propargylamine to form 2,5-dimethylpyrazine derivatives, suggesting a route to introduce the pentyl group by starting with heptanal. google.com
Modern and Sustainable Approaches for this compound Synthesis
Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These modern approaches prioritize the use of catalysts and adherence to the principles of green chemistry. rasayanjournal.co.in
Catalysis offers significant advantages over classical stoichiometric methods by enabling reactions under milder conditions, improving yields, and increasing selectivity, which are key principles of green chemistry. nih.govresearchgate.net Gas-phase catalytic synthesis is a prominent modern method for producing alkylpyrazines.
A patented process for synthesizing 2,5-dimethylpyrazine utilizes a mixed-oxide catalyst for the gas-solid continuous reaction of isopropanolamine. google.com The catalyst, prepared by co-precipitation, demonstrates high activity and selectivity. The yield of 2,5-dimethylpyrazine is highly dependent on the reaction temperature when using this catalytic system. google.com
| Reaction Temperature (°C) | Yield (%) |
|---|---|
| 240 | 35.47 |
| 290 | 86.24 |
Another modern catalytic approach involves the use of gold-based catalysts. A one-step synthesis of 2,5-dimethylpyrazine derivatives has been developed using a catalyst with the general formula AuLX, where L is a phosphine (B1218219) ligand and X is an anion. google.com This method reacts an aldehyde with propargylamine and is noted for its high chemical reactivity and selectivity with low catalyst consumption. google.com While specific application to this compound is not detailed, the method's applicability to aldehydes with various functional groups, including alkyl chains, suggests its potential for this synthesis. google.com
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inskpharmteco.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines.
Key green chemistry strategies applicable to pyrazine synthesis include:
Use of Safer Solvents and Reagents : Traditional methods sometimes use toxic materials like acrolein or hazardous solvents. google.comchemicalbook.com Modern approaches focus on replacing these with safer alternatives. nih.gov The use of water as a solvent or performing reactions under solvent-free conditions ("Grindstone Chemistry") are examples of this principle. researchgate.netrasayanjournal.co.in
Catalysis : As discussed previously, catalytic methods are inherently greener as they reduce energy consumption and waste by improving reaction efficiency. nih.govresearchgate.net The development of recyclable heterogeneous catalysts further enhances the sustainability of the process. researchgate.netrasayanjournal.co.in
Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. youtube.com One-pot, multi-component reactions are a powerful strategy for improving atom economy by reducing the number of steps and purification stages required. rasayanjournal.co.in The synthesis of 2,5-dimethylpyrazine derivatives from aldehydes and propargylamine is an example of a one-step method that minimizes waste. google.com
Use of Renewable Feedstocks : While many chemical syntheses rely on petroleum-based starting materials, there is a growing interest in using renewable feedstocks. nih.gov For pyrazine synthesis, this could involve biosynthetic methods using microorganisms. For example, Bacillus subtilis can produce 2,5-dimethylpyrazine from L-threonine, a renewable amino acid. chemicalbook.comasm.org This bio-catalytic approach, while focused on simpler analogues, points towards future sustainable pathways for more complex pyrazines.
By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign. rasayanjournal.co.in
Precursor Chemistry and Intermediate Transformation in this compound Synthesis
The synthesis of this compound involves the strategic combination of precursor molecules that ultimately form the substituted pyrazine ring. The methodologies for its formation are rooted in the broader principles of alkylpyrazine synthesis, which typically involve the condensation of α-aminocarbonyl compounds or the reaction between α-dicarbonyl compounds and vicinal diamines. For this compound specifically, two primary synthetic pathways are prominent: a gold-catalyzed one-step reaction and the classical condensation-oxidation route.
A key intermediate in the biosynthesis and some chemical syntheses of 2,5-dimethylated pyrazines is aminoacetone . researchgate.netresearchgate.net In biological systems, aminoacetone is primarily derived from the amino acid L-threonine. nih.govnih.gov L-threonine is first oxidized to L-2-amino-acetoacetate by the enzyme L-threonine-3-dehydrogenase (TDH). nih.gov This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. nih.gov Two molecules of aminoacetone can then self-condense to form 3,6-dihydro-2,5-dimethylpyrazine, which is subsequently oxidized to 2,5-dimethylpyrazine. nih.gov While this pathway explains the formation of the 2,5-dimethylpyrazine core, the introduction of the 3-pentyl group requires different precursors and transformations.
Gold-Catalyzed Synthesis from Aldehydes and Propargylamine
A versatile one-step method for preparing 2,5-dimethyl-3-alkylpyrazine derivatives has been developed, utilizing a gold-based catalyst. google.com This approach is particularly relevant for synthesizing this compound.
The primary precursors for this synthesis are:
An aldehyde that provides the alkyl substituent at the 3-position. For this compound, the required precursor is hexanal .
Propargylamine , which serves as the source for the nitrogen atoms and the two methyl groups of the pyrazine ring.
The reaction proceeds in the presence of a gold catalyst, typically of the formula AuLX, where L is a ligand (like a phosphine) and X is a monovalent anion. google.com The process involves the reaction of the aldehyde (hexanal) with propargylamine in an inert atmosphere. google.com This method is noted for its high reactivity and selectivity, accommodating a wide range of functional groups on the aldehyde precursor. google.com
The transformation involves a cascade of reactions where the propargylamine and aldehyde molecules interact and cyclize under the influence of the gold catalyst. The reaction ultimately eliminates water to form the aromatic pyrazine ring. google.com This single-step synthesis is efficient and environmentally friendly due to its atom economy. google.com
Table 1: Precursors for Gold-Catalyzed Synthesis of this compound
| Precursor | Formula | Role in Final Compound |
| Hexanal | C6H12O | Source of the pentyl group at position 3 |
| Propargylamine | C3H5N | Source of the pyrazine ring nitrogen atoms and the methyl groups at positions 2 and 5 |
Condensation of α-Dicarbonyls with Vicinal Diamines
A classical and widely employed method for synthesizing unsymmetrically substituted alkylpyrazines is the condensation of an α-dicarbonyl compound with a 1,2-diamine, followed by oxidation.
For the synthesis of this compound, the specific precursors are:
2,3-Hexanedione (B1216139) : This α-dicarbonyl compound provides the pentyl group at what will become position 3 and a methyl group for position 2 of the pyrazine ring.
1,2-Diaminopropane (B80664) : This vicinal diamine provides the nitrogen atoms and the second methyl group, which will be at position 5.
The initial step is the condensation reaction between the two precursors. The amino groups of 1,2-diaminopropane attack the carbonyl carbons of 2,3-hexanedione. This leads to the formation of a cyclic, non-aromatic dihydropyrazine intermediate. This intermediate is then subjected to an oxidation step to introduce the double bonds and form the stable aromatic pyrazine ring. Common oxidizing agents used in this type of reaction include air (oxygen), or chemical oxidants like mercury chloride. chemicalbook.com
Table 2: Precursors for Condensation-Oxidation Synthesis of this compound
| Precursor | Formula | Role in Final Compound |
| 2,3-Hexanedione | C6H10O2 | Source of the pentyl group at C3 and methyl group at C2 |
| 1,2-Diaminopropane | C3H10N2 | Source of the two nitrogen atoms and the methyl group at C5 |
The transformation pathway can be summarized in two main stages:
Intermediate Dihydropyrazine Formation : The condensation of 2,3-hexanedione and 1,2-diaminopropane forms a substituted dihydropyrazine. This is a cyclization-condensation reaction where two molecules of water are eliminated.
Aromatization : The dihydropyrazine intermediate is unstable and readily oxidized. The loss of two hydrogen atoms from the ring results in the formation of the thermodynamically stable aromatic this compound.
This modular approach allows for the synthesis of various structural analogues by simply changing the α-dicarbonyl or the 1,2-diamine precursor. For instance, using a different α-dicarbonyl would change the substituents at positions 2 and 3, while using a different 1,2-diamine would alter the substituents at positions 5 and 6.
Chemical Reactivity and Mechanistic Studies of 2,5 Dimethyl 3 Pentylpyrazine
Electrophilic and Nucleophilic Reactions of 2,5-Dimethyl-3-pentylpyrazine
Detailed experimental studies specifically on the electrophilic and nucleophilic reactions of this compound are not extensively documented in the available literature. However, the reactivity can be inferred from the general behavior of the pyrazine (B50134) ring system and related alkylpyrazines.
The pyrazine ring's electron-deficient nature makes electrophilic aromatic substitution challenging. irjmets.com When such reactions do occur, they typically require forcing conditions and are less facile than in more electron-rich aromatic systems.
Conversely, the pyrazine nucleus is more susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present on the ring. While there are no specific examples involving this compound, studies on similar compounds, such as the reaction of 3-chloro-2,5-dimethylpyrazine (B41552) with phenol (B47542) to yield 2,5-dimethyl-3-phenoxypyrazine, demonstrate the feasibility of such transformations. In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group, proceeding through an addition-elimination mechanism.
| Reaction Type | Reactivity of Pyrazine Ring | Conditions | Plausible Product Example with a Halogenated Precursor |
| Electrophilic Aromatic Substitution | Generally low due to electron-deficient nature | Harsh conditions (e.g., high temperature, strong acids) | Nitration or halogenation products (formation is difficult) |
| Nucleophilic Aromatic Substitution | Favorable, especially with a leaving group | Presence of a good leaving group and a nucleophile | Reaction of 3-chloro-2,5-dimethyl-3-pentylpyrazine with an alkoxide to form an ether |
Oxidation and Reduction Pathways of this compound
The oxidation of this compound can occur at either the pyrazine ring or the alkyl side chains. The aromatic ring itself is relatively stable to oxidation. However, the alkyl side chains, particularly at the benzylic-like positions (the carbon atom of the alkyl group directly attached to the pyrazine ring), are susceptible to oxidation. libretexts.orgunizin.orgpressbooks.pub Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize these alkyl groups to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgunizin.orgpressbooks.pub For the pentyl group, this would lead to cleavage of the carbon-carbon bonds of the side chain.
Reduction of the pyrazine ring is also possible. Catalytic hydrogenation, for instance, can reduce the aromatic ring to a piperazine (B1678402) structure. This typically requires high pressure and/or highly active catalysts.
| Reaction | Reagent/Conditions | Affected Moiety | Expected Product |
| Side-Chain Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Alkyl groups | Pyrazine-2,3,5-tricarboxylic acid |
| Ring Reduction | Catalytic Hydrogenation (e.g., H₂/Pt, high pressure) | Pyrazine ring | 2,5-Dimethyl-3-pentylpiperazine |
Photochemical and Thermal Transformations of this compound
Alkylpyrazines are known to be formed during the thermal processing of foods through the Maillard reaction. asm.orgwikipedia.org The thermal degradation of alkylpyrazines has also been studied, indicating that at high temperatures, these compounds can undergo various transformations. For instance, thermal processing can influence the formation and degradation of pyrazines, affecting the flavor profiles of foods. researchgate.net
Photochemical reactions of pyrazines can lead to various isomers and degradation products. While specific studies on this compound are lacking, research on other pyrazine derivatives shows that UV irradiation can induce transformations. For example, N,N'-diacyl-1,4-dihydropyrazines can undergo [2+2] photocycloaddition reactions. researchgate.net The photophysical properties of pyrazine derivatives are an active area of research, with substituents influencing fluorescence and photochemical reactivity.
Reaction Mechanisms Involving Alkyl Substituents of this compound
The alkyl substituents on the pyrazine ring can undergo reactions typical of alkyl groups on aromatic systems. A key reaction is free-radical substitution at the benzylic-like position. For example, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively occur at the carbon of the pentyl group attached to the pyrazine ring, as this position can form a stabilized radical intermediate. pressbooks.pub
The mechanism for the oxidation of the alkyl side chains by strong oxidizing agents like KMnO₄ is complex but is understood to involve the formation of benzylic radical intermediates. unizin.orgpressbooks.pub This explains why the presence of a hydrogen atom at the benzylic position is a prerequisite for the reaction to proceed. libretexts.orgunizin.orgpressbooks.pub
| Reaction | Reagent/Conditions | Key Mechanistic Feature | Expected Product at Pentyl Chain |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | Formation of a stabilized benzylic-like radical | 2,5-Dimethyl-3-(1-bromopentyl)pyrazine |
| Side-Chain Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Attack at the benzylic-like C-H bond | Cleavage to form a carboxylic acid group at position 3 |
Occurrence, Formation Mechanisms, and Biosynthesis of 2,5 Dimethyl 3 Pentylpyrazine
Natural Occurrence of 2,5-Dimethyl-3-pentylpyrazine in Biological Systems
This compound has been detected in a range of organisms, from microorganisms to insects, where it often plays a role in chemical communication or contributes to flavor and aroma profiles.
Alkylpyrazines are recognized as significant flavor and aroma compounds in a variety of fermented foods, with their production often attributed to microbial activity. asm.orgnih.gov Bacteria from the genus Bacillus, particularly Bacillus subtilis, are well-documented producers of pyrazines. asm.orgnih.gov These bacteria are frequently found in traditional fermented foods, such as the soybean product natto and the Chinese liquor starter, Daqu. nih.govresearchgate.net
Research has shown that B. subtilis produces a range of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP), using amino acids like L-threonine as precursors. asm.orgnih.gov While direct detection of this compound in specific fermented products is not extensively documented, studies suggest that microorganisms like B. subtilis found in fermenting environments possess the necessary enzymatic machinery to synthesize a variety of alkylpyrazines. asm.org One study on the biosynthesis of pyrazines by B. subtilis explicitly lists this compound among the alkylpyrazines that could theoretically be produced through the identified metabolic pathways. asm.org
Table 1: Examples of Alkylpyrazine Production by Microorganisms
| Microorganism | Fermented Product Association | Produced Alkylpyrazines (Examples) | Precursors | Reference |
|---|---|---|---|---|
| Bacillus subtilis | Natto, Chinese Baijiu | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | L-threonine, D-glucose, Acetoin | asm.orgnih.govresearchgate.netnih.gov |
| Pseudomonas sp. | Baijiu-brewing environment | Potential for various alkylpyrazines | Not specified | asm.org |
Pyrazines are commonly found in both raw and thermally processed plant-derived foods, where they contribute characteristic nutty, roasted, and earthy aromas. asm.orgchemicalbook.com For instance, 2,5-dimethylpyrazine has been identified in a wide array of plant materials, including asparagus, tea, potatoes, and various grains like roasted barley and wild rice. hmdb.cafoodb.ca
The formation of these compounds in plants can occur through thermal processes like roasting or baking, primarily via the Maillard reaction. foodb.ca A related compound, 2,5-dimethyl-3-(2-propenyl)pyrazine, has been specifically identified as a constituent of baked potatoes, formed as a Maillard product. contaminantdb.ca While direct evidence for the natural occurrence of this compound in raw, unprocessed plants is limited, its formation in plant-based foods during cooking is highly plausible.
Table 2: Selected Plant-Derived Foods Containing Alkylpyrazines
| Plant-Derived Food | Detected Alkylpyrazine (Example) | Context of Occurrence | Reference |
|---|---|---|---|
| Baked Potato | 2,5-Dimethyl-3-(2-propenyl)pyrazine | Maillard reaction product | contaminantdb.ca |
| Potato Chips | 3-Ethyl-2,5-dimethylpyrazine | Frying process | scite.ai |
| Asparagus (raw) | 2,5-Dimethylpyrazine | Natural occurrence | hmdb.ca |
| Black/Green Tea | 2,5-Dimethylpyrazine | Natural occurrence/processing | hmdb.cafoodb.ca |
A significant natural source of this compound and its isomers is the glandular secretions of insects, particularly ants. In many ant species, alkylpyrazines function as crucial chemical signals, primarily as alarm pheromones that alert colony members to danger. nih.govresearchgate.net
Research on ponerine ants of the genus Odontomachus has been particularly revealing. The mandibular gland secretions of Odontomachus brunneus were found to contain a mixture of alkylpyrazines, including 2,6-dimethyl-3-pentylpyrazine. nih.gov In a comprehensive study analyzing the mandibular gland contents of four Odontomachus species, researchers synthesized this compound as a reference standard. researchgate.netresearchgate.netnih.gov This synthesis was necessary to accurately distinguish between closely related isomers by comparing their mass spectra and gas chromatographic properties with the natural extracts, confirming the presence of these structural motifs in the ants' chemical arsenal. researchgate.netresearchgate.net Another related compound, 2,5-dimethyl-3-isopentylpyrazine, has been identified in the secretions of Odontomachus hastatus and as a trail pheromone component in other ant species. nih.govresearchgate.net
Table 3: Identification of 2,5-Dimethyl-3-Alkylpyrazines in Ant Secretions
| Insect Species | Secretion Source | Identified Compound (or related isomer) | Function | Reference |
|---|---|---|---|---|
| Odontomachus brunneus | Mandibular Gland | 2,6-Dimethyl-3-pentylpyrazine | Alarm Pheromone | nih.gov |
| Odontomachus chelifer | Mandibular Gland | Various 2-alkyl-3,5-dimethylpyrazines | Chemical Signal | researchgate.netnih.gov |
| Odontomachus hastatus | Mandibular Gland | 2,5-Dimethyl-3-isopentylpyrazine | Alarm Pheromone | nih.gov |
Biosynthetic Pathways of this compound
The formation of this compound can occur through both enzyme-catalyzed reactions within living organisms and non-enzymatic chemical reactions, particularly during the heating of food.
The biosynthesis of alkylpyrazines in microorganisms has been elucidated primarily through studies on Bacillus subtilis. asm.orgnih.gov The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which initiates the conversion of the amino acid L-threonine. asm.orgnih.gov
The established pathway for the formation of the 2,5-dimethylpyrazine core structure is as follows:
Dehydrogenation: L-threonine is oxidized by the NAD⁺-dependent enzyme TDH to form L-2-amino-acetoacetate. asm.orgnih.gov
Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously decarboxylates to yield aminoacetone. asm.orgnih.gov
Condensation and Cyclization: Two molecules of aminoacetone condense and cyclize to form 3,6-dihydro-2,5-dimethylpyrazine. asm.orgnih.gov
Oxidation: This intermediate is then oxidized to the stable aromatic compound 2,5-dimethylpyrazine. researchgate.net
This pathway explains the formation of the symmetrical 2,5-dimethylpyrazine. The synthesis of asymmetrically substituted pyrazines, such as this compound, involves the condensation of different α-aminoketone precursors. The TDH-dependent pathway is responsible for creating the "mono-methyl-semi-ring" from L-threonine. asm.org It is proposed that this aminoacetone intermediate can condense with a different α-aminoketone, one bearing a pentyl side chain, to form this compound. The precursor for the pentyl-substituted α-aminoketone would likely be derived from the metabolism of an amino acid with a corresponding side chain, such as leucine (B10760876) or isoleucine.
The most significant non-enzymatic route to pyrazine (B50134) formation is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. chemicalbook.comnih.gov This reaction is responsible for the browning and flavor development in a vast range of cooked foods, including baked bread, roasted coffee, and fried potatoes. foodb.caresearchgate.net
The formation of alkylpyrazines via the Maillard reaction generally involves the following steps:
Strecker Degradation: An amino acid reacts with a dicarbonyl compound (formed from sugar degradation), leading to the formation of a Strecker aldehyde and an α-aminoketone. sci-hub.se
Condensation: Two α-aminoketone molecules condense to form a dihydropyrazine (B8608421) intermediate.
Oxidation: The dihydropyrazine is oxidized to the final, stable alkylpyrazine.
For this compound, the reaction would require the condensation of two different α-aminoketones:
Aminoacetone: Derived from the Strecker degradation of amino acids like threonine or alanine (B10760859). This provides the methyl-substituted part of the pyrazine ring.
An α-aminoketone with a pentyl side chain: This would likely be derived from the Strecker degradation of amino acids such as leucine or isoleucine.
For example, studies have shown that 2,5-dimethyl-3-(3-methylbutyl)-pyrazine, an isomer of the target compound, can be formed from the reaction of lysine (B10760008) and leucine in Maillard model systems. researchgate.net The addition of protein hydrolysates, which are rich in amino acids and peptides, has been shown to promote the generation of 2,5-dimethylpyrazine in baked goods, highlighting the role of amino acid precursors in this non-enzymatic pathway. researchgate.net
Precursors and Metabolic Interfaces in this compound Formation
The biosynthesis of alkylpyrazines, including this compound, is intricately linked to microbial metabolism, primarily involving amino acid and carbohydrate precursors. While the direct biosynthetic pathway for this compound is not as extensively detailed as for simpler pyrazines, the foundational mechanisms are understood to be similar, originating from common metabolic intermediates.
Key precursors in the formation of the pyrazine ring are derived from amino acids. For instance, L-threonine is a well-established precursor for the biosynthesis of 2,5-dimethylpyrazine in microorganisms like Bacillus subtilis. asm.orgnih.govnih.gov The metabolic conversion of L-threonine, catalyzed by L-threonine-3-dehydrogenase (TDH), produces L-2-amino-acetoacetate. nih.gov This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. nih.gov Two molecules of aminoacetone can then condense and oxidize to form the 2,5-dimethylpyrazine ring. asm.orgnih.gov
The formation of more complex alkylpyrazines, such as this compound, likely involves the condensation of an α-aminoketone (like aminoacetone derived from threonine) with an aldehyde. The pentyl side chain would originate from a corresponding five-carbon aldehyde. This aldehyde could be generated through various metabolic pathways, including the degradation of amino acids like leucine or isoleucine, or from fatty acid metabolism. For example, 2,5-dimethyl-3-(3-methylbutyl)-pyrazine formation has been linked to the amino acids lysine and leucine. researchgate.net
In many bacteria, the synthesis of pyrazines is a part of their secondary metabolism. researchgate.net For instance, Bacillus subtilis strains isolated from fermented soybeans (natto) have demonstrated the ability to produce a variety of alkylpyrazines when provided with precursors like L-threonine and acetoin. nih.govresearchgate.net The metabolic interface for pyrazine formation, therefore, lies at the junction of amino acid catabolism and, in some cases, carbohydrate metabolism which can provide the necessary carbon skeletons for side chains. nih.govresearchgate.net
Table 1: Key Precursors and Intermediates in Alkylpyrazine Biosynthesis
| Precursor/Intermediate | Role in Pyrazine Formation | Relevant Compound(s) |
| L-Threonine | Source of the aminoketone precursor for the pyrazine ring. asm.orgnih.govnih.gov | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine. asm.orgresearchgate.net |
| Aminoacetone | Key intermediate formed from L-threonine; two molecules condense to form the pyrazine ring. asm.orgnih.gov | 2,5-Dimethylpyrazine. asm.org |
| Acetoin | Precursor for the dimethyl semi-ring in some pyrazines. nih.govnih.gov | 2,3,5,6-Tetramethylpyrazine, 2,3,5-Trimethylpyrazine. nih.gov |
| Leucine/Isoleucine | Potential source of aldehydes for alkyl side chains. researchgate.net | 2,5-Dimethyl-3-(3-methylbutyl)-pyrazine. researchgate.net |
| D-Glucose | Provides carbon skeletons for intermediates like acetoin. nih.gov | 2,3,5,6-Tetramethylpyrazine. nih.gov |
Chemical Formation Mechanisms of this compound in Processed Systems
In processed systems, particularly those involving heat treatment like roasting or cooking, the formation of this compound is predominantly a result of non-enzymatic browning reactions. researchgate.netchemicalbook.com The primary chemical pathway responsible for the generation of a wide array of flavor-active pyrazines is the Maillard reaction. researchgate.netchemicalbook.comwikipedia.org This complex cascade of reactions occurs between amino acids and reducing sugars at elevated temperatures, typically above 100°C. asm.org
The general mechanism involves the condensation of α-aminocarbonyl compounds, which are key intermediates formed during the Maillard reaction. asm.org These intermediates can self-condense or react with other carbonyl compounds and ammonia (B1221849) to form a dihydropyrazine ring, which is subsequently oxidized to the stable aromatic pyrazine. The specific structure of the resulting alkylpyrazine is determined by the nature of the initial amino acid and sugar reactants. For this compound, the reaction would require specific precursors that can provide the dimethyl-substituted pyrazine core and the pentyl side chain.
Role of Maillard Reaction in this compound Formation
The Maillard reaction is fundamental to the formation of this compound in thermally processed foods. researchgate.netchemicalbook.com This reaction sequence begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine. wikipedia.org This unstable product undergoes rearrangement (the Amadori rearrangement) to form a ketosamine. wikipedia.org
Subsequent degradation of the ketosamine leads to the formation of highly reactive α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, and other fission products. researchgate.netwikipedia.orgnih.gov These dicarbonyls are crucial for pyrazine synthesis. They react with amino acids in a process known as the Strecker degradation (see section 4.3.2) to produce α-aminoketones. asm.org
The formation of the 2,5-dimethylpyrazine structure specifically points towards the involvement of amino acids like alanine or threonine. researchgate.net The pentyl group would be derived from the Strecker aldehyde of an amino acid like leucine or norleucine, or from lipid oxidation products. The condensation of two α-aminoketone molecules (derived from an amino acid and a dicarbonyl) forms a dihydropyrazine intermediate. This intermediate can then undergo an aldol-type condensation with a pentyl aldehyde, followed by dehydration and oxidation, to yield this compound. researchgate.net
Strecker Degradation in the Production of this compound
Strecker degradation is a critical component of the Maillard reaction that directly produces key precursors for pyrazine formation. asm.orgchemicalbook.comnih.gov This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound. researchgate.net The process results in the oxidative deamination and decarboxylation of the amino acid, producing an aldehyde (known as a Strecker aldehyde) with one fewer carbon atom than the original amino acid, along with an α-aminoketone. researchgate.netchemicalbook.com
For the formation of this compound, the process can be envisioned as follows:
An amino acid such as threonine or alanine reacts with a dicarbonyl compound (e.g., methylglyoxal) to form an aminoketone like aminoacetone. researchgate.net
Two molecules of this aminoketone condense to form a dihydropyrazine intermediate.
Simultaneously, an amino acid like leucine undergoes Strecker degradation to produce 3-methylbutanal, or norleucine produces pentanal (Strecker aldehydes).
This Strecker aldehyde then reacts with the dihydropyrazine intermediate.
Subsequent dehydration and oxidation lead to the final product, this compound. researchgate.net
This pathway highlights the interconnectedness of the Maillard reaction and Strecker degradation in generating the diverse range of alkylpyrazines found in processed foods. chemicalbook.comnih.gov
Advanced Analytical Characterization and Detection of 2,5 Dimethyl 3 Pentylpyrazine
Chromatographic Separation Techniques for 2,5-Dimethyl-3-pentylpyrazine
Chromatography is the cornerstone for isolating this compound from intricate mixtures. The choice of technique is dictated by the compound's volatility and the required analytical resolution.
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the most prevalent and effective method for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net Its high resolution and sensitivity are ideal for separating complex mixtures of alkylpyrazines. nih.gov The selection of the stationary phase is critical for achieving separation. Non-polar stationary phases, such as those with 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5, HP-5MS), are commonly used for pyrazine (B50134) analysis. worktribe.comnist.gov For enhanced separation of certain isomers, more polar phases like polyethylene (B3416737) glycol (PEG) (e.g., DB-Wax) can be employed. worktribe.comnist.gov
Typical GC-MS methods involve injecting a sample, often after extraction using techniques like headspace solid-phase microextraction (HS-SPME), into a heated injector port (e.g., 250-270°C). researchgate.netsigmaaldrich.com The sample is then carried by an inert gas (e.g., helium) through a long capillary column housed in an oven. sigmaaldrich.com A temperature program, for instance, starting at 40-50°C and ramping up to 230°C, allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. nist.govsigmaaldrich.com
While GC is the dominant technique for pyrazine analysis due to their volatility, high-performance liquid chromatography (HPLC) offers an alternative, albeit less common, approach. tut.ac.jp HPLC is not as widely used for pyrazine determination partly because accurate analysis in aqueous matrices can be challenging. tut.ac.jp However, it can be a valuable tool, especially for less volatile pyrazine derivatives or when pre-concentration of solvent extracts is not feasible. tut.ac.jp
Reversed-phase HPLC (RP-HPLC) on columns like octadecyl silica (B1680970) (C18) is a common configuration. nih.gov The separation is achieved using a mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. tut.ac.jpnih.gov Detection is often performed using a UV detector, with a wavelength set around 270 nm for pyrazines. tut.ac.jpsielc.com In some specific cases, such as separating closely related non-chiral regio-isomers, chiral stationary phases have been successfully employed with mobile phases like cyclohexane/isopropanol. nih.gov
A significant challenge in pyrazine analysis is that many positional isomers exhibit nearly identical mass spectra, making unambiguous identification by MS alone practically impossible. nih.govresearchgate.net To overcome this, gas chromatographic retention indices (RI), such as the Kovats retention index, are indispensable. nih.gov The retention index standardizes a compound's retention time relative to a series of n-alkane standards, providing a much more reliable identification parameter than retention time alone. nist.gov
By comparing the experimentally determined RI of an unknown peak with the RI values of authentic reference compounds recorded on the same or similar GC columns, a much higher degree of confidence in identification can be achieved. nih.gov Databases like the NIST Chemistry WebBook and publications from specialized research provide extensive compilations of retention indices for numerous alkylpyrazines on various stationary phases. nih.govnist.govnist.gov For instance, the retention index of 3,5-dimethyl-2-pentylpyrazine, an isomer of the target compound, has been reported as 1350 on a DB-1 column. pherobase.com The retention index for this compound itself has been documented on a polar DB-Wax column. nist.gov
Table 1: Reported Gas Chromatography Retention Indices for this compound and a Related Isomer
| Compound | Stationary Phase | Retention Index (RI) |
| This compound | DB-Wax | 1680 nist.gov |
| 3,5-Dimethyl-2-pentylpyrazine | DB-1 | 1350 pherobase.com |
Spectroscopic Identification and Quantification of this compound
Once separated, spectroscopic techniques provide the detailed structural information needed for unequivocal identification and quantification.
Mass spectrometry, typically following GC separation, is the primary tool for the detection and identification of pyrazines. In electron ionization (EI) mode, the molecule is bombarded with electrons, causing it to lose an electron and form a positively charged molecular ion (M•+). chemguide.co.uklibretexts.org This molecular ion, along with its mass-to-charge ratio (m/z), provides the molecular weight of the compound. For this compound (C11H18N2), the molecular weight is approximately 178 g/mol .
The energetically unstable molecular ion then breaks apart into smaller, charged fragments in predictable ways. chemguide.co.uklibretexts.org The pattern of these fragments is characteristic of the molecule's structure. For alkylpyrazines, a common fragmentation pathway is the loss of an alkyl group via cleavage of the C-C bond beta to the pyrazine ring (benzylic-type cleavage). For this compound, this would involve the cleavage of the pentyl chain. The most stable and thus most abundant fragment ion (the base peak) often results from this cleavage. The loss of a butyl radical (C4H9•) from the pentyl side chain would lead to a prominent fragment ion at m/z 121. Another significant fragment corresponds to the molecular ion having lost a methyl group, resulting in an ion at m/z 163.
Table 2: Characteristic Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Description |
| 178 | [C11H18N2]•+ | Molecular Ion (M•+) |
| 163 | [M - CH3]•+ | Loss of a methyl group |
| 121 | [M - C4H9]•+ | Loss of a butyl radical from the pentyl side chain (Base Peak) |
¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule.
Aromatic Proton: A single proton is attached to the pyrazine ring (at position 6), which would appear as a singlet in the aromatic region (typically δ 8.0-8.5 ppm).
Methyl Protons: Two separate singlets would be expected for the two methyl groups attached to the pyrazine ring (at positions 2 and 5), likely in the δ 2.4-2.7 ppm range.
Pentyl Group Protons: The protons of the pentyl side chain would show more complex signals. The CH2 group attached directly to the pyrazine ring would be the most downfield of the alkyl protons (likely δ 2.7-3.0 ppm) and would appear as a triplet. The other methylene (B1212753) (CH2) groups would appear as multiplets further upfield (δ 1.2-1.7 ppm), and the terminal methyl (CH3) group would be a triplet at the most upfield position (around δ 0.9 ppm).
¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in
Pyrazine Ring Carbons: The four carbon atoms of the pyrazine ring would appear in the δ 140-160 ppm region. The substituted carbons (C-2, C-3, C-5) would have different chemical shifts from the carbon bearing a hydrogen (C-6).
Alkyl Carbons: The carbons of the two methyl groups attached to the ring would resonate in the δ 20-25 ppm range. The carbons of the pentyl side chain would appear in the δ 14-40 ppm range, with the carbon directly attached to the ring being the most downfield. bhu.ac.in
The combination of these advanced analytical methods allows for the confident separation, identification, and structural elucidation of this compound, distinguishing it from a multitude of other related compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Spectroscopic techniques are pivotal in the structural elucidation and characterization of organic molecules. Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule, while ultraviolet-visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule. Although specific experimental spectral data for this compound is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the analysis of the parent pyrazine molecule, related alkylpyrazines, and general spectroscopic principles.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the pyrazine ring and the alkyl substituents. The vibrations of the pyrazine ring involve C-H, C=N, and C=C stretching and bending modes. researchgate.netdtic.milresearchgate.net The alkyl groups (two methyl and one pentyl) will primarily show C-H stretching and bending vibrations. vscht.cz
Key expected absorption regions for this compound are detailed below:
C-H Stretching: The aromatic C-H stretching vibrations of the pyrazine ring are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. dtic.mil The aliphatic C-H stretching vibrations from the methyl and pentyl groups will be observed in the range of 2850-3000 cm⁻¹. vscht.cz
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazine ring are expected to produce characteristic sharp peaks in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net For comparison, the IR spectrum of the related compound 2,5-dimethylpyrazine (B89654) shows absorptions in this region. spectrabase.comnist.gov
C-H Bending: The in-plane and out-of-plane bending vibrations of the C-H bonds on the pyrazine ring and the alkyl chains will give rise to absorptions in the fingerprint region (below 1500 cm⁻¹).
The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on its structure and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850-3000 | Strong |
| Pyrazine Ring (C=N, C=C) | Stretching | 1400-1600 | Medium to Strong |
| Aliphatic C-H | Bending | 1375-1465 | Medium |
| Aromatic C-H | Bending (Out-of-plane) | 800-900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the pyrazine ring. Pyrazine and its derivatives typically exhibit two main absorption bands in the UV region, which are attributed to n→π* and π→π* transitions. montana.eduresearchgate.net
n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. For pyrazine, this transition is observed at longer wavelengths (around 320-330 nm) and is of lower intensity. montana.edunist.gov
π→π* Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are typically observed at shorter wavelengths (around 260-270 nm) and have a much higher intensity compared to the n→π* transitions. montana.edunist.gov
The presence of alkyl substituents (dimethyl and pentyl groups) on the pyrazine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the alkyl groups, which raises the energy of the π orbitals and decreases the energy gap for the π→π* transition.
For reference, the UV absorption data for pyrazine and 2,5-dimethylpyrazine are presented in the interactive table below. It is anticipated that the absorption maxima for this compound would be slightly shifted to longer wavelengths compared to 2,5-dimethylpyrazine due to the additional pentyl group.
| Compound | Solvent | λmax (n→π) (nm) | log ε | λmax (π→π) (nm) | log ε | Reference |
| Pyrazine | Vapor | 328 | 3.02 | 267 | 3.75 | nist.gov |
| 2,5-Dimethylpyrazine | Vapor | 327 | 3.04 | 276 | 3.85 | nist.gov |
Computational Chemistry and Theoretical Studies of 2,5 Dimethyl 3 Pentylpyrazine
Quantum Chemical Calculations for 2,5-Dimethyl-3-pentylpyrazine
Quantum chemical calculations are instrumental in understanding the fundamental properties of this compound. These calculations, based on the principles of quantum mechanics, can predict various molecular attributes, including geometry, energy, and electronic distribution.
DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d) or higher, are employed to optimize the molecular geometry and calculate various properties of pyrazine (B50134) derivatives. chemrxiv.orgijournalse.org For instance, a study on alkylpyrazine clusters utilized the B3LYP/6-31+G(d,p) method with dispersion correction to analyze molecular properties like electric dipole moment and polarizability. chemrxiv.org Such studies help in understanding the conformational constraints and stability of these molecules. The insights gained from these computational models are crucial for interpreting experimental data from techniques like mass spectrometry and ion mobility spectrometry. chemrxiv.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. researchgate.net
For pyrazine derivatives, the HOMO and LUMO energies are calculated using DFT methods. researchgate.netresearchgate.net For example, a study on hydrazinopyrazine derivatives computed these values at the B3LYP/6-311+G** level of theory. researchgate.net The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. Analysis of the spatial distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack. While specific HOMO-LUMO data for this compound is not published, analysis of similar pyrazine structures suggests that the pyrazine ring and its substituents would be the primary locations of these orbitals.
A hypothetical representation of such data for related pyrazine derivatives is presented below:
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrazine Derivative A | -6.5 | -1.2 | 5.3 |
| Pyrazine Derivative B | -6.8 | -1.0 | 5.8 |
| Pyrazine Derivative C | -6.3 | -1.5 | 4.8 |
| This table is illustrative and based on typical values for pyrazine derivatives. |
The electronic properties of this compound, such as its dipole moment and polarizability, are crucial for understanding its intermolecular interactions and physical properties. DFT calculations are a primary tool for determining these characteristics. chemrxiv.orgresearchgate.net
Other electronic properties that can be calculated include global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index, which provide further insights into the molecule's reactivity. For instance, a study on a triazine derivative calculated these parameters to understand its chemical behavior.
A hypothetical table of electronic properties for related pyrazine derivatives is shown below:
| Compound | Dipole Moment (Debye) | Polarizability (ų) |
| Pyrazine Derivative X | 2.1 | 15.2 |
| Pyrazine Derivative Y | 1.8 | 14.5 |
| Pyrazine Derivative Z | 2.5 | 16.8 |
| This table is illustrative and based on typical values for pyrazine derivatives. |
Molecular Dynamics (MD) Simulations of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com While specific MD simulations for this compound were not found in the searched literature, the principles of this technique are widely applied to understand the behavior of flavor molecules in various environments, such as in food matrices or during sensory perception. nih.govmdpi.comresearchgate.net
MD simulations can provide insights into:
Conformational Analysis: Exploring the different spatial arrangements (conformers) of the flexible pentyl side chain and their relative energies.
Intermolecular Interactions: Simulating how this compound interacts with other molecules, such as water, ethanol, or receptor proteins. nih.gov This is crucial for understanding its solubility, volatility, and how it binds to olfactory receptors to elicit a specific aroma.
Diffusion and Transport: Modeling the movement of the molecule through different media, which is relevant for its release from food and transport to sensory receptors. mdpi.comresearchgate.net
These simulations rely on a "force field," which is a set of parameters that describe the potential energy of the system based on the positions of its constituent atoms. nih.gov
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their chemical reactivity. For this compound derivatives, such studies would involve systematically modifying the structure, for example, by changing the length or branching of the alkyl chain or introducing different functional groups on the pyrazine ring, and then evaluating the impact on their reactivity.
While specific SRR studies on derivatives of this compound are not detailed in the available literature, research on other pyrazine derivatives provides a framework for how such studies are conducted. For instance, studies on pyrazine carbothioamides and oxazolo[3,4-a]pyrazines have explored how structural modifications affect their biological activities. nih.govacs.orgnih.gov These studies often employ Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate structural descriptors with observed activity. nih.gov Such approaches could be applied to understand how structural changes in this compound derivatives might affect their aroma profiles, stability, or formation pathways.
Applications of 2,5 Dimethyl 3 Pentylpyrazine in Chemical Science and Technology
2,5-Dimethyl-3-pentylpyrazine as a Building Block in Organic Synthesis
The pyrazine (B50134) ring, being an electron-deficient system, makes pyrazine derivatives like this compound valuable intermediates in organic synthesis. The presence of alkyl substituents on the pyrazine core offers multiple sites for functional group manipulation, allowing for the construction of more complex molecules.
While specific research detailing the use of this compound as a primary building block is limited, the broader class of alkylpyrazines serves as a template for synthesizing a variety of compounds. For instance, the oxidation of the methyl group in 2,5-dimethylpyrazine (B89654) yields 5-methylpyrazine-2-carboxylic acid, a key intermediate in the synthesis of the antidiabetic drug glipizide (B1671590) and the lipid-lowering agent acipimox. nih.govchemicalbook.com This highlights the potential for the pentyl and methyl groups in this compound to be similarly modified to create novel pharmaceutical or agrochemical agents.
The synthesis of pyrazine derivatives often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. d-nb.info For this compound, this could theoretically involve the reaction of a pentyl-substituted 1,2-dicarbonyl compound with 2,3-diaminobutane. Conversely, the pyrazine ring itself can be a precursor to other heterocyclic systems through ring-transformation reactions.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Product(s) | Significance |
| Oxidation | Carboxylic acids, aldehydes | Intermediates for pharmaceuticals, fine chemicals |
| Halogenation | Halogenated pyrazines | Precursors for cross-coupling reactions |
| Cross-Coupling Reactions | Aryl- or heteroaryl-substituted pyrazines | Development of novel functional materials |
| Ring Opening/Transformation | Other heterocyclic compounds | Access to diverse chemical scaffolds |
Integration of this compound in Material Science
The electron-deficient nature of the pyrazine ring makes its derivatives attractive for applications in material science, particularly in the development of functional organic materials.
Optoelectronic Applications Involving Pyrazine Derivatives
Pyrazine-based materials have garnered significant interest for their favorable charge transfer properties, making them suitable for various optoelectronic applications. rsc.orgbwise.kr These applications include solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). rsc.org The incorporation of pyrazine units into π-conjugated systems can influence the electronic and photophysical properties of the resulting materials. rsc.orgmdpi.com
The electron-withdrawing character of the pyrazine ring allows it to function as an excellent electron acceptor in donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic devices. nih.gov The specific substituents on the pyrazine ring can further tune these properties. While research has not specifically focused on this compound for these applications, studies on other alkyl- and aryl-substituted pyrazines demonstrate the potential. For example, aryl-substituted pyrazine derivatives have been synthesized and their optical properties investigated, showing that the branching pattern of substituents significantly affects fluorescence intensity.
The introduction of an alkyl group like the pentyl group in this compound could potentially enhance the solubility of pyrazine-based polymers, a crucial factor for solution-based processing of organic electronic devices.
Table 2: Properties of Pyrazine Derivatives Relevant to Optoelectronics
| Property | Influence of Pyrazine Moiety | Potential Application |
| Electron Affinity | High due to electron-deficient ring | n-type semiconductors, electron acceptors in solar cells |
| Charge Transport | Favorable charge transfer characteristics | Active layer in OFETs and solar cells |
| Photoluminescence | Tunable emission properties | Emissive layer in OLEDs |
| Solubility | Can be improved with alkyl substituents | Solution-processable organic electronics |
Industrial Chemical Processes Utilizing this compound
The industrial applications of this compound are primarily centered on its role as a flavor and fragrance agent. thegoodscentscompany.comresearchgate.net However, the methods for its production, particularly biotechnological routes, are of significant interest in industrial chemical processes.
Biotechnological Production of this compound
The demand for natural flavor and fragrance compounds has driven the development of biotechnological methods for the production of alkylpyrazines. d-nb.info These methods are seen as a more sustainable and "green" alternative to traditional chemical synthesis, which can involve harsh reaction conditions and toxic reagents. chemicalbook.com
Research has shown that microorganisms, such as Bacillus subtilis, can produce a variety of alkylpyrazines, including this compound, during fermentation. asm.orgresearchgate.net The biosynthesis of these compounds often involves the metabolism of amino acids. For instance, L-threonine has been identified as a key precursor for the synthesis of 2,5-dimethylpyrazine. nih.govasm.org The enzymatic and non-enzymatic reactions involved in these microbial pathways are being studied to optimize the production of specific pyrazine derivatives. nih.gov
Metabolic engineering strategies are being employed to enhance the yield of desired pyrazines. For example, in Escherichia coli, the overexpression of key enzymes like L-threonine dehydrogenase and the optimization of cofactor regeneration have been shown to significantly increase the production of 2,5-dimethylpyrazine. nih.gov Similar strategies could be applied to enhance the production of this compound.
Table 3: Microorganisms Involved in Alkylpyrazine Production
| Microorganism | Pyrazine(s) Produced | Precursor(s) |
| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine (B81540), 2-Ethyl-3,5-dimethylpyrazine | L-threonine, Aminoacetone |
| Corynebacterium glutamicum | Various alkylpyrazines | Amino acids |
| Escherichia coli (engineered) | 2,5-Dimethylpyrazine | L-threonine |
The development of efficient and scalable biotechnological processes for this compound production holds promise for the food and fragrance industries, offering a route to "natural" labeled products.
Emerging Research Directions and Future Perspectives for 2,5 Dimethyl 3 Pentylpyrazine Studies
Novel Methodologies for Enhanced Synthesis and Derivatization of 2,5-Dimethyl-3-pentylpyrazine
The synthesis of alkylpyrazines, including this compound, is a field of active research, with efforts focused on developing more efficient, sustainable, and selective methods. Traditional chemical synthesis routes often involve the condensation of α-dicarbonyl compounds with 1,2-diamines, which can lack regioselectivity and require harsh reaction conditions.
Current and Emerging Synthesis Strategies:
| Synthesis Approach | Description | Potential Advantages |
| Biocatalytic Synthesis | Utilization of microorganisms or isolated enzymes to produce specific alkylpyrazines. For instance, Bacillus subtilis has been engineered to produce 2,5-dimethylpyrazine (B89654) from L-threonine. asm.orgnih.gov This approach could be adapted for the synthesis of this compound by providing the appropriate precursors. | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netd-nb.info |
| Chemoenzymatic Synthesis | A hybrid approach that combines chemical steps with enzymatic catalysis. For example, an aminotransferase can be used for the amination of a diketone precursor, followed by a chemical cyclization step. d-nb.info | Combines the versatility of chemical synthesis with the selectivity of biocatalysis. |
| Catalytic Vapor-Phase Synthesis | Continuous gas-solid catalysis using novel catalysts, such as a mixed oxide of copper, zinc, aluminum, and nickel, to synthesize 2,5-dimethylpyrazine from isopropanolamine. google.com This method could potentially be adapted for longer-chain alkylpyrazines. | High throughput, potential for continuous production. |
Future research in this area is expected to focus on the development of engineered microorganisms and enzymes specifically designed for the regioselective synthesis of asymmetrically substituted pyrazines like this compound. Furthermore, the exploration of novel catalytic systems for vapor-phase synthesis could lead to more efficient industrial production methods.
Derivatization of this compound, while not extensively studied, holds potential for enhancing its analytical detection and for creating novel compounds with unique properties. For instance, derivatization to introduce fluorescent tags could significantly improve its detection limits in complex matrices. nih.gov
Advanced Analytical Techniques for Trace Analysis and Isomer Discrimination of this compound
The accurate detection and quantification of this compound, especially at trace levels and in the presence of its isomers, presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is the most commonly used technique, but the mass spectra of positional isomers are often very similar, making unambiguous identification difficult. nih.govresearchgate.net
Advanced Analytical Approaches:
| Technique | Application in Pyrazine (B50134) Analysis | Advantages |
| Multidimensional Gas Chromatography (GCxGC) | This technique offers superior separation power compared to conventional GC by using two columns with different stationary phases. It has been shown to be effective in separating complex mixtures of pyrazine isomers in food matrices. worktribe.comchromatographyonline.com | Enhanced resolution and peak capacity, improved isomer discrimination. |
| Signal Amplification by Reversible Exchange (SABRE) | A hyperpolarization technique that can dramatically increase the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. SABRE has been successfully used for the rapid and quantitative detection of trace pyrazines in edible oils using a low-field NMR spectrometer. acs.org | High sensitivity, suitable for trace analysis in complex samples without extensive cleanup. |
| Ion Mobility Spectrometry (IMS) | When coupled with GC-MS, IMS can provide an additional dimension of separation based on the size, shape, and charge of the ions, which can aid in the differentiation of isomers. researchgate.net | Rapid analysis, potential for isomer separation. |
Future research will likely focus on the routine application of these advanced techniques for the analysis of this compound in various samples. The development of standardized GCxGC methods and the exploration of new hyperpolarization agents for SABRE could significantly enhance our ability to study this compound.
Unexplored Reaction Pathways and Mechanistic Insights for this compound
Our understanding of the reaction pathways involving this compound is still in its early stages. Much of the current knowledge is extrapolated from studies on the formation of simpler alkylpyrazines, primarily through the Maillard reaction between amino acids and reducing sugars during the heating of food. acs.orgresearchgate.net
Potential Areas of Investigation:
Biosynthetic Pathways: While the biosynthesis of 2,5-dimethylpyrazine in microorganisms like Bacillus subtilis has been elucidated, the specific enzymatic pathways leading to the formation of this compound are yet to be discovered. asm.orgnih.gov Identifying the precursor molecules and the enzymes involved would open up possibilities for biotechnological production.
Photochemistry: The photochemical rearrangement of pyridazines to pyrazines has been reported for perfluoroalkyl derivatives. rsc.org Investigating the photochemical behavior of this compound could reveal novel reaction pathways and lead to the synthesis of new derivatives.
Oxidative Reactions: The oxidation of the alkyl side chains of pyrazines can lead to the formation of carboxylic acids, which are important intermediates in the synthesis of pharmaceuticals. For example, 5-methylpyrazine-2-carboxylic acid is a key intermediate for several drugs. chemicalbook.compatsnap.com The selective oxidation of the pentyl group in this compound is an unexplored area with potential applications.
Mechanistic Studies: Detailed mechanistic studies, potentially using computational modeling and kinetic analysis, are needed to understand the formation and reactions of this compound. For example, recent studies on the thermal degradation of methionine-glucose Amadori compounds have provided insights into the complex mechanisms of pyrazine formation. nih.govacs.org
Integration of this compound Research in Broader Chemical Disciplines
The unique chemical structure of this compound suggests its potential for applications beyond its role as a flavor compound. Research into pyrazine derivatives has already shown their utility in various fields.
Potential Applications in Other Disciplines:
| Discipline | Potential Application of this compound and its Derivatives |
| Materials Science | Pyrazine-based compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and conjugated polymers for photovoltaic devices due to their electron-accepting properties. lifechemicals.comrsc.orgrsc.orgrsc.org The specific electronic properties imparted by the dimethyl and pentyl substituents could be explored for the development of new functional materials. |
| Medicinal Chemistry | The pyrazine ring is a common scaffold in many approved and experimental drugs. lifechemicals.commdpi.com The lipophilic pentyl group in this compound could be advantageous for modulating the pharmacokinetic properties of potential drug candidates. |
| Agricultural Chemistry | Some pyrazines act as natural pesticides and signaling molecules (pheromones) in insects. adv-bio.com The biological activity of this compound in this context is an unexplored but potentially fruitful area of research for the development of sustainable crop protection strategies. |
| Supramolecular Chemistry | The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and coordination with metal ions. This property could be exploited in the design of novel supramolecular architectures, sensors, and catalysts. |
The future of this compound research lies in a multidisciplinary approach, where knowledge from organic synthesis, analytical chemistry, biochemistry, and materials science is combined to unlock the full potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
